molecular formula C12H9BrFN B568782 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine CAS No. 1257426-56-4

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine

Cat. No.: B568782
CAS No.: 1257426-56-4
M. Wt: 266.113
InChI Key: OYAHFICQIKUCAL-UHFFFAOYSA-N
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Description

Chemical Significance within Heterocyclic Chemistry

The significance of the 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine scaffold in heterocyclic chemistry stems from the synergistic interplay of its constituent parts. The pyridine (B92270) ring is a fundamental six-membered aromatic heterocycle found in numerous natural products and pharmaceutical agents. wikipedia.org The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's electronic properties, pKa, and metabolic stability, which are critical considerations in drug design. exlibrisgroup.comnih.govresearchgate.netnih.gov Fluorine's high electronegativity can influence the reactivity of the pyridine ring, for instance, by making it more susceptible to nucleophilic aromatic substitution. nih.gov

The biaryl linkage between the pyridine and phenyl rings is a common motif in many biologically active compounds and functional materials. The 2-phenylpyridine (B120327) core, in particular, is a well-known ligand in organometallic chemistry, forming highly fluorescent complexes with metals like iridium that are used in organic light-emitting diodes (OLEDs). wikipedia.org

Role as a Synthetic Synthon in Advanced Organic Synthesis

The primary role of this compound in advanced organic synthesis is that of a versatile bifunctional synthon. This utility arises from its two distinct reactive sites: the fluorinated phenylpyridine unit and the benzylic bromide.

The synthesis of the scaffold itself would likely be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve the reaction of 2-bromo-5-fluoropyridine (B41290) with 4-(bromomethyl)phenylboronic acid. nih.govresearchgate.netchemspider.com The latter reagent is commercially available and used in the synthesis of various boronic acid-based compounds. sigmaaldrich.com

Once formed, the bromomethyl group (-CH2Br) serves as a highly reactive electrophilic site. Benzylic bromides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 type mechanisms) with a wide range of nucleophiles. This allows for the facile introduction of the "(5-fluoropyridin-2-yl)benzyl" moiety into a larger molecular framework. Examples of nucleophiles that can react with the bromomethyl group include:

Amines: To form secondary or tertiary amines.

Alcohols and Phenols: To form ethers.

Thiols: To form thioethers.

Carboxylates: To form esters.

Cyanide: To form nitriles, which can be further elaborated.

This reactivity makes this compound a valuable tool for the construction of complex molecules with tailored properties. For instance, similar structures like 2-[(4-bromomethyl)phenyl]pyridine have been used in the preparation of pharmaceutical agents. guidechem.com

Overview of Current Research Trajectories

Current research involving scaffolds similar to this compound is largely concentrated in the fields of medicinal chemistry and materials science.

In medicinal chemistry , the focus is on the synthesis of novel bioactive compounds. The 5-fluoropyridine moiety is a recognized pharmacophore, and its incorporation can enhance the biological activity and pharmacokinetic profile of drug candidates. researchgate.netchemicalbook.com The ability to readily couple this scaffold to other molecular fragments via the reactive bromomethyl group allows for the rapid generation of libraries of compounds for screening against various biological targets. Research on fluorinated phenylalanines, which share structural similarities, has shown their potential as enzyme inhibitors and therapeutic agents. nih.govresearchgate.netnih.gov

In materials science , the interest in 2-phenylpyridine derivatives lies in their application as ligands for luminescent metal complexes. wikipedia.org The electronic properties of the 2-phenylpyridine ligand can be fine-tuned by the introduction of substituents. The fluorine atom in the this compound scaffold would be expected to influence the photophysical properties of any resulting metal complexes. The bromomethyl group provides a convenient handle for post-synthetic modification, allowing for the attachment of these complexes to polymers or other substrates to create functional materials for applications such as OLEDs and chemical sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHFICQIKUCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromomethyl Phenyl 5 Fluoropyridine and Its Precursors

Direct C-H Fluorination Approaches with Transition Metal Reagents

Direct C-H fluorination has emerged as a powerful tool for the synthesis of fluorinated heterocycles, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials.

Research Findings: A notable method for the site-selective fluorination of pyridines utilizes silver(II) fluoride (B91410) (AgF2). nih.govresearchgate.net This reaction demonstrates high selectivity for the C-H bond adjacent to the nitrogen atom, proceeding at ambient temperature within an hour. nih.govresearchgate.net The mild conditions of this method allow for its application to a range of medicinally important compounds. nih.govresearchgate.net Mechanistic studies suggest that the reaction pathway is analogous to a classic pyridine (B92270) amination, which has been adapted for selective fluorination. nih.govresearchgate.net

Another approach involves the use of pyridine N-oxyl radicals to promote C-H fluorination. rsc.org This method is inspired by the C-H hydroxylation mechanism of cytochrome P450 enzymes and can be conducted in water at room temperature, accommodating a wide variety of substrates. rsc.org

Interactive Data Table: Comparison of Direct C-H Fluorination Reagents

ReagentKey FeaturesReaction ConditionsSelectivity
Silver(II) Fluoride (AgF₂)Commercially available, safe to handle. nih.govresearchgate.netAmbient temperature, 1 hour. nih.govresearchgate.netExclusive for position adjacent to nitrogen. nih.govresearchgate.net
Pyridine N-oxyl radicalsOperates in aqueous media. rsc.orgRoom temperature. rsc.orgDependent on substrate.

Nucleophilic Aromatic Substitution (SNAr) Pathways to Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a widely employed strategy for introducing fluorine onto a pyridine ring. This method typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion.

Research Findings: The reactivity of halopyridines in SNAr reactions is often accelerated by the high electronegativity of fluorine, making fluoropyridines themselves effective substrates for further substitution. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). acs.orgnih.gov SNAr reactions on halopyridines are a site-specific method for synthesizing substituted pyridines. acs.orgnih.gov However, this approach necessitates the initial synthesis of halogenated pyridines, which are often prepared from pyridine N-oxides or hydroxypyridines under harsh conditions. acs.orgnih.gov

A direct fluorination of pyridine N-oxides has been described to produce meta-fluorinated pyridines. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.gov The use of pyridine N-oxides as precursors for fluoropyridines presents a novel route for synthesizing these important structures. nih.gov

Microwave heating has been shown to dramatically decrease the reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

Decarboxylative Halogenation in Fluoropyridine Ring Formation

Decarboxylative halogenation provides an alternative route to fluorinated pyridines, starting from readily available carboxylic acids. acs.orgnih.gov This method involves the replacement of a carboxyl group with a halogen atom.

Research Findings: This transformation is particularly useful as it can provide regioisomers that are not easily accessible through direct aromatic halogenation. acs.orgnih.gov The process involves the cleavage of the carbon-carbon bond adjacent to the carboxylic group, with subsequent trapping of the resulting intermediate by a halogen source. acs.orgnih.gov A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which proceeds via a ligand-to-metal charge transfer mechanism. princeton.edu This strategy is notable for its broad substrate scope, including various heterocyclic systems like pyridine. princeton.edu

More specifically, the decarboxylative fluorination of lithium 2-pyridylacetates can occur under catalyst-free conditions upon treatment with an electrophilic fluorinating reagent. researchgate.net This allows for a one-pot synthesis of fluoromethylpyridines from the corresponding methyl pyridylacetates. researchgate.net

Reductive Strategies for Fluorinated Pyridine Systems (e.g., Hydrogenation of Fluorinated Pyridines)

Reductive methods can be employed to modify existing fluorinated pyridine systems. While full reduction leads to piperidines, partial reduction can yield dihydropyridines, which are also valuable synthetic intermediates.

Research Findings: The hydrogenation of pyridine to piperidine (B6355638) is a well-established process. wikipedia.org However, milder conditions can lead to partially hydrogenated derivatives. wikipedia.org For example, reduction with lithium aluminium hydride can produce a mixture of dihydropyridines. wikipedia.org A method for the selective reduction of fluoropyridines over other aromatic systems, such as benzene (B151609) and imidazole, has been established using a heterogeneous palladium catalyst. nih.gov This method demonstrates high tolerance for air and moisture and can be used to synthesize enantioenriched fluorinated piperidines. nih.gov

A metal-free approach for the dearomatization of N-heteroarenes using amine borane (B79455) has been developed to synthesize a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov

Palladium-Catalyzed Synthesis of Fluorinated Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the construction of fluorinated pyridines.

Research Findings: A palladium-catalyzed three-component carbonylative reaction has been developed for the synthesis of 5-trifluoromethyl-1,2,4-triazoles, showcasing the utility of palladium catalysis in constructing complex heterocyclic systems. rsc.org While not directly forming a fluoropyridine, this highlights the power of palladium catalysis. More directly, 2-bromo-5-fluoropyridine (B41290) can undergo Suzuki coupling reactions with various boronic acids in the presence of a palladium catalyst to yield substituted 5-fluoropyridines. sigmaaldrich.com Furthermore, palladium-catalyzed hydrodefluorination offers a method to selectively remove fluorine atoms from fluoroarenes, which can be useful for creating des-fluoro analogues for structure-activity relationship studies. orgsyn.org

An efficient method for synthesizing multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes has been developed using a cationic Pd(II) catalyst. nih.gov

Synthesis of the 4 Bromomethyl Phenyl Subunit

Coupling Strategies for the Biphenyl Linkage

The central C-C bond connecting the fluoropyridine and phenyl rings is most commonly constructed using palladium-catalyzed cross-coupling reactions. These methods provide a powerful and versatile means to form aryl-aryl bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for synthesizing 2-arylpyridines and is highly applicable for the synthesis of the this compound scaffold. nih.gov This reaction involves the coupling of an organoboron compound (a boronic acid or boronic ester) with an organohalide or sulfonate, catalyzed by a palladium(0) complex. nih.govbohrium.com

For the synthesis of the precursor, 2-(4-methylphenyl)-5-fluoropyridine, a typical Suzuki coupling would involve the reaction of 2-bromo-5-fluoropyridine (B41290) with (4-methylphenyl)boronic acid . sigmaaldrich.com Alternatively, other coupling partners can be used, such as pyridine-2-sulfonyl fluoride (B91410) (PyFluor) derivatives. nih.govnih.gov

The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. Common catalysts include Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). nih.govresearchgate.net The base, such as sodium carbonate (Na2CO3), potassium phosphate (B84403) (K3PO4), or sodium phosphate (Na3PO4), is essential for the transmetalation step of the catalytic cycle. nih.govresearchgate.net The reactions are typically performed in a mixture of an organic solvent like dioxane, toluene, or DMF, often with the addition of water. nih.gov

Catalyst Base Solvent Temperature Outcome Reference
Pd(dppf)Cl2Na3PO4Dioxane (+/- Water)65-100 °CCoupling of PyFluor with arylboronic acids/esters nih.govresearchgate.net
Pd(PPh3)4Na2CO3Toluene/Ethanol/WaterRefluxCoupling of 2-bromopyridines with phenylboronic acids sigmaaldrich.com

Other Aryl-Aryl Coupling Methodologies

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions represent viable alternatives for forming the biaryl scaffold. These include:

Stille Coupling: This reaction pairs an organohalide with an organotin compound (e.g., 2-(tributylstannyl)-5-fluoropyridine with 1-bromo-4-methylbenzene). A key advantage is the stability and tolerance of the organotin reagents to many functional groups, though the toxicity of tin compounds is a significant drawback.

Negishi Coupling: Involving the reaction of an organohalide with an organozinc reagent, this coupling is known for its high reactivity and yields. The organozinc species are typically prepared in situ from the corresponding organolithium or Grignard reagent.

Hiyama Coupling: This method utilizes an organosilane reagent, which is activated by a fluoride source (like TBAF). Hiyama coupling is noted for its low toxicity and the stability of the silicon reagents.

Each of these methods follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, but the differing nature of the organometallic nucleophile imparts unique characteristics regarding reactivity, functional group tolerance, and reaction conditions.

Chemo- and Regioselective Considerations in Scaffold Synthesis

The successful synthesis of this compound requires careful control over both chemo- and regioselectivity.

Regioselectivity refers to the control of the position of bond formation. In the context of the biaryl coupling, the regiochemistry is pre-determined by the substitution pattern of the starting materials. Using 2-bromo-5-fluoropyridine and a 4-substituted phenylboronic acid ensures the desired 2,4'-linkage. Direct C-H functionalization of pyridine (B92270) itself is often challenging as it can lead to mixtures of isomers (C-2, C-3, C-4 functionalized products). acs.orgchemrxiv.org Employing pre-functionalized starting materials, such as 2-halopyridines, circumvents this issue and provides a highly regioselective outcome. acs.org

Chemoselectivity involves the selective reaction of one functional group in the presence of others. A major consideration is the timing of the benzylic bromination. The bromomethyl group is a reactive electrophile and could potentially undergo side reactions under the conditions of the palladium-catalyzed coupling. Therefore, the most logical and common synthetic strategy involves:

Performing the Suzuki-Miyaura coupling first, to form 2-(4-methylphenyl)-5-fluoropyridine. The methyl group is relatively inert under these conditions.

Executing the side-chain bromination with NBS as the final step. The selectivity of NBS for the benzylic position under radical conditions prevents unwanted bromination of the aromatic rings. masterorganicchemistry.comnih.gov

This sequence avoids protecting group chemistry and minimizes potential side reactions, leading to a more efficient and cleaner synthesis of the final compound. The fluorine atom on the pyridine ring is generally stable under these conditions and serves primarily to modulate the electronic properties of the molecule.

Reactivity and Advanced Derivatization of this compound

The unique bifunctional nature of this compound allows for selective transformations at two distinct reactive centers: the bromomethyl group attached to the phenyl ring and the fluorine atom on the pyridine ring.

Reactions Involving the Bromomethyl Functional Group

The bromomethyl group, a benzylic halide, is highly susceptible to reactions involving nucleophilic attack due to the stability of the potential benzylic carbocation intermediate and the good leaving group ability of the bromide ion. This reactivity is central to its use in constructing larger molecules through the formation of new bonds with various heteroatoms.

The primary mode of reaction for the bromomethyl group is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new covalent bond. wikipedia.orgmasterorganicchemistry.com This pathway is highly efficient for primary benzylic halides.

Amine Incorporation: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions are fundamental in building scaffolds for pharmacologically active molecules. uni-muenchen.deresearchgate.net

Ether Synthesis: The Williamson ether synthesis provides a classic and reliable method for forming ethers. masterorganicchemistry.comlibretexts.org An alkoxide, generated by treating an alcohol with a strong base like sodium hydride, acts as the nucleophile, attacking the bromomethyl group to yield the corresponding ether. libretexts.org This method is particularly effective with primary alkyl halides like the one present in the title compound, minimizing competing elimination reactions. libretexts.org

Amide and Sulfonamide Linkages: While direct reaction with amides is less common, the bromomethyl group can be used to alkylate sulfonamides. nih.gov The nitrogen atom of a deprotonated sulfonamide can act as a nucleophile to displace the bromide, forming an N-alkylated sulfonamide. This type of linkage is found in various therapeutic agents. Similarly, carboxylate anions can serve as nucleophiles to form ester linkages, which can be precursors to amides.

Table 1: Examples of Nucleophilic Displacement Reactions This table is illustrative and based on general reaction principles.

NucleophileReagent ExampleProduct TypeGeneral Conditions
AminePyrrolidineTertiary AminePolar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃)
AlkoxideSodium Ethoxide (NaOEt)EtherEthanol (EtOH) or THF, room temperature to reflux
Sulfonamide Anionp-Toluenesulfonamide + NaHN-Alkylated SulfonamideAnhydrous polar aprotic solvent (e.g., DMF)

The electrophilic nature of the bromomethyl group facilitates the formation of carbon-carbon and carbon-phosphorus bonds, which are crucial for creating complex molecular skeletons and bioisosteres.

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates from alkyl halides. wikipedia.orgorganic-chemistry.org In this reaction, a trialkyl phosphite (B83602) acts as a phosphorus-based nucleophile, attacking the bromomethyl group. This initial SN2 attack forms a phosphonium (B103445) salt intermediate. The displaced bromide ion then attacks one of the alkyl groups on the phosphorus, resulting in the formation of the stable dialkyl phosphonate (B1237965) and an alkyl halide byproduct. wikipedia.orgresearchgate.net Phosphonates are often used as non-hydrolyzable mimics of phosphate groups in biochemical studies and drug design. rsc.org

The benzylic C-Br bond can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). youtube.com This generates a stabilized benzylic radical. The formation of the bromomethyl group itself often proceeds via the radical bromination of the corresponding methyl group using N-bromosuccinimide (NBS).

Once formed, the 4-(5-fluoropyridin-2-yl)benzyl radical can participate in various radical-mediated processes. These include:

Radical Coupling: Reaction with other radical species to form new C-C bonds.

Reduction: Abstraction of a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to form the corresponding methylphenyl derivative.

Addition to Alkenes: Initiation of polymerization or addition across double bonds.

The three key stages of a radical reaction are initiation (formation of radicals), propagation (reaction of a radical and a molecule to form a new radical), and termination (combination of two radicals). youtube.comyoutube.com

Boronic acids and their esters are exceptionally valuable intermediates, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. fujifilm.comrsc.org The bromomethyl group can be converted into a boronic acid derivative. A common method involves the formation of a Grignard reagent by reacting the bromomethyl compound with magnesium metal. This organometallic intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate. orgsyn.org Subsequent acidic workup hydrolyzes the resulting borate ester to yield the corresponding benzylboronic acid. This transformation provides a route to further functionalization via palladium-catalyzed cross-coupling reactions.

Reactivity of the 5-Fluoropyridine Ring System

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for functionalizing the 5-fluoropyridine ring. semanticscholar.orgmdpi.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing effect of the ring nitrogen helps to stabilize this intermediate. In the second step, the aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions. libretexts.org

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the high electronegativity of fluorine, often making fluoropyridines more reactive than their chloro- or bromo- counterparts. nih.gov The reaction is highly regioselective, with nucleophilic attack favored at positions ortho or para to the ring nitrogen. In this compound, the fluorine is at the 5-position, which is para to the nitrogen, making it a prime site for SNAr. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom, providing a powerful tool for late-stage functionalization. mdpi.com

Table 2: Comparison of Functional Group Reactivity

Functional GroupPrimary Reaction TypeKey ReagentsTypical Transformation
Bromomethyl GroupSN2 Substitution / Radical ReactionNucleophiles (e.g., R-NH₂, R-O⁻), Trialkyl Phosphites, Radical InitiatorsHeteroatom incorporation, Phosphonate synthesis, C-C bond formation
5-Fluoropyridine RingNucleophilic Aromatic Substitution (SNAr)Strong Nucleophiles (e.g., NaOMe, NaSMe, R₂NH)Displacement of Fluorine to form new C-O, C-S, or C-N bonds

Reactivity of the 5-Fluoropyridine Ring System

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. wikipedia.orgorganicchemistrytutor.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org Reactions, when they do occur, typically require harsh conditions. The substitution pattern is dictated by the need to avoid placing a positive charge on the electronegative nitrogen atom within the resonance structures of the reaction intermediate. youtube.com Consequently, electrophilic attack on an unsubstituted pyridine molecule preferentially occurs at the C-3 position. wikipedia.orgorganicchemistrytutor.com

In the case of this compound, the situation is more complex due to the presence of two substituents on the pyridine ring: a fluorine atom at C-5 and a 4-(bromomethyl)phenyl group at C-2.

Fluorine Substituent (C-5): Fluorine is a strongly deactivating group due to its inductive electron-withdrawing effect, further reducing the ring's reactivity. However, like other halogens, it is an ortho, para-director. In this molecule, this would direct incoming electrophiles to the C-4 and C-6 positions.

2-Aryl Substituent (C-2): The large phenyl group at the C-2 position provides significant steric hindrance, making an attack at the adjacent C-3 position less favorable.

Considering these effects, electrophilic substitution on the pyridine ring of this compound is challenging. The deactivating nature of both the pyridine nitrogen and the fluorine atom means that forcing conditions would be necessary. The most probable, albeit difficult, site for substitution would be the C-4 position, influenced by the para-directing effect of the fluorine atom. An attack at C-3 is electronically plausible but sterically hindered. An attack at C-6 is directed by fluorine but is adjacent to the basic nitrogen, which can coordinate with the Lewis acid catalyst, further deactivating the position.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

PositionElectronic FactorsSteric FactorsPredicted Outcome
C-3 Electronically disfavored relative to C-4 due to lack of F-directing effect.Sterically hindered by the C-2 aryl group.Minor product or no reaction.
C-4 Activated by the para-directing fluorine atom.Accessible.Most likely position for substitution under forcing conditions.
C-6 Activated by the ortho-directing fluorine atom.Potential for catalyst coordination with nitrogen may deactivate this site.Minor product or no reaction.

It is important to note that Friedel-Crafts alkylation or acylation reactions are generally unsuccessful with pyridine as they lead to N-alkylation or N-acylation at the nitrogen atom. wikipedia.org

N-Functionalization of the Pyridine Nitrogen (e.g., Alkylation, Oxidation)

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is readily available for reactions with electrophiles and oxidizing agents, similar to the reactivity of tertiary amines. wikipedia.org This makes N-functionalization a highly favorable pathway for derivatization.

N-Oxidation The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). wikipedia.orgwikipedia.org

The formation of the N-oxide significantly alters the electronic properties of the molecule. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This modification activates the C-2 and C-4 positions of the pyridine ring for both nucleophilic and certain electrophilic substitution reactions while deactivating the nitrogen itself from further alkylation. wikipedia.orgwikipedia.org The resulting this compound-N-oxide can serve as a key intermediate for further functionalization.

N-Alkylation The pyridine nitrogen can be readily alkylated by electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. acs.org This reaction introduces a permanent positive charge on the nitrogen atom, which profoundly influences the reactivity of the heterocyclic ring, making it highly susceptible to nucleophilic attack. The formation of N-functionalized pyridinium salts is a modern strategy used to control regioselectivity in subsequent C-H functionalization reactions. acs.org

Table 2: Examples of N-Functionalization Reactions

Reaction TypeReagent ExampleProduct Type
N-Oxidation meta-Chloroperoxybenzoic acid (m-CPBA)Pyridine-N-oxide
N-Alkylation Methyl iodide (CH₃I)N-methylpyridinium salt
N-Amination N-aminopyridinium reagentsN-aminopyridinium salt

Multi-site Reactivity and Orthogonal Functionalization Strategies

This compound possesses three primary reactive sites with distinct chemical properties, making it an ideal candidate for orthogonal functionalization strategies. Orthogonal functionalization refers to the stepwise modification of different functional groups within a molecule, where each reaction proceeds in high yield without affecting the other groups. rsc.org

The three key sites are:

Benzylic Bromide: A highly reactive electrophilic center, susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides).

Pyridine Nitrogen: A basic and nucleophilic center, readily undergoing alkylation or oxidation.

Pyridine Ring (C-H bonds and C-F bond): The C-H bonds can be functionalized under specific (often metal-catalyzed) conditions, while the C-F bond can participate in nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation. reddit.com

An orthogonal strategy would allow for the selective derivatization at one site while leaving the others intact for subsequent transformations. For example, the benzylic bromide can react with a nucleophile under mild, basic, or neutral conditions that would not affect the pyridine nitrogen or its C-H bonds. Subsequently, the pyridine nitrogen could be oxidized or alkylated under different conditions.

Table 3: Orthogonal Functionalization Approaches

Target SiteReaction TypeTypical ConditionsOrthogonality Considerations
Benzylic Bromide Sₙ2 SubstitutionNucleophile (e.g., R-NH₂, R-OH, R-SH), mild base (e.g., K₂CO₃), room temp.Conditions are generally mild and do not affect the pyridine ring or nitrogen.
Pyridine Nitrogen N-Alkylation / N-OxidationAlkyl halide or peroxy acid.N-alkylation is highly selective. N-oxidation modifies ring reactivity for subsequent steps.
Pyridine Ring C-H Metal-catalyzed C-H functionalizationPd, Ni, or Ir catalysts, specific ligands, elevated temperatures.Requires specific catalytic systems; can be performed before or after benzylic substitution depending on catalyst/substrate compatibility.
Pyridine Ring C-F Nucleophilic Aromatic Substitution (SₙAr)Strong nucleophile, harsh conditions (high temp), or activation via N-oxidation.The C-F bond is generally less reactive to SₙAr than C-Cl or C-Br unless the ring is highly activated. acs.org

By carefully selecting the reaction sequence and conditions, a diverse library of complex molecules can be generated from this single precursor.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of its key potential transformations are well-established in organic chemistry.

Mechanism of Nucleophilic Substitution at the Benzylic Position: The reaction of the bromomethyl group with a nucleophile (Nu⁻) proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Step 1: The nucleophile attacks the electrophilic carbon atom of the CH₂Br group from the backside, opposite to the C-Br bond.

Step 2: A transition state is formed where the Nu-C bond is partially formed and the C-Br bond is partially broken.

Step 3: The bromide ion is expelled as a leaving group, and the new C-Nu bond is fully formed, resulting in an inversion of stereochemistry if the carbon were chiral. The benzylic position of the carbon facilitates this reaction by stabilizing the transition state through conjugation with the adjacent phenyl ring.

Mechanism of N-Oxidation: The oxidation of the pyridine nitrogen with a peroxy acid like m-CPBA involves a concerted mechanism.

Step 1: The nucleophilic nitrogen atom attacks the electrophilic terminal oxygen of the peroxy acid.

Step 2: Simultaneously, the O-O bond of the peroxy acid cleaves, the peroxy acid's proton is transferred to its carbonyl oxygen, and the N-O bond forms. This concerted process yields the pyridine-N-oxide and the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct.

Mechanism of Electrophilic Aromatic Substitution on the Pyridine Ring: As discussed, EAS on the deactivated pyridine ring is difficult. If forced, the mechanism follows the general pattern for EAS.

Step 1: The π-system of the pyridine ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 2: A weak base (often the solvent or the counter-ion of the electrophile) removes a proton from the carbon atom that bears the electrophile.

Step 3: Aromaticity is restored in the ring, yielding the substituted pyridine product. The key feature for pyridine is that attack at C-3 avoids forming a resonance structure where the positive charge resides on the electronegative nitrogen, which would be highly unstable. youtube.com The directing effects of the existing substituents (fluoro and aryl groups) will influence which sigma complex is least destabilized, thereby determining the regiochemical outcome.

Spectroscopic and Structural Elucidation of 2 4 Bromomethyl Phenyl 5 Fluoropyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the bromomethyl group.

The protons on the 5-fluoropyridine ring will exhibit characteristic chemical shifts and coupling patterns due to the influence of the nitrogen atom and the fluorine substituent. The fluorine atom, being highly electronegative, will cause a downfield shift for the adjacent protons. The coupling between the fluorine and the protons (¹⁹F-¹H coupling) will further split the signals, providing valuable structural information.

The protons on the 4-substituted phenyl ring will typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet in the range of 4.4-4.7 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Pyridine H-3 7.50 - 7.80 ddd J(H,H), J(H,F)
Pyridine H-4 7.90 - 8.20 ddd J(H,H), J(H,F)
Pyridine H-6 8.50 - 8.80 d J(H,F)
Phenyl H-2', H-6' 7.80 - 8.10 d ~8.0
Phenyl H-3', H-5' 7.40 - 7.60 d ~8.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will be significantly affected by the nitrogen and fluorine atoms. The carbon atom bonded to the fluorine (C-5) will show a large C-F coupling constant. The carbon atoms of the phenyl ring will also exhibit characteristic shifts, with the carbon bearing the bromomethyl group (C-4') and the carbon attached to the pyridine ring (C-1') being readily identifiable. The carbon of the bromomethyl group will appear in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Bromomethyl (-CH₂Br) 30 - 35
Phenyl C-1' 135 - 140
Phenyl C-2', C-6' 128 - 132
Phenyl C-3', C-5' 129 - 133
Phenyl C-4' 138 - 142
Pyridine C-2 155 - 160
Pyridine C-3 120 - 125
Pyridine C-4 135 - 140 (d, J(C,F))
Pyridine C-5 158 - 163 (d, ¹J(C,F))

Note: The chemical shifts are approximate and can be influenced by the solvent and substitution pattern.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. google.com For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to the adjacent protons and carbons can be observed, providing valuable connectivity information. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. For 5-fluoropyridine derivatives, the fluorine signal is expected in a specific region of the spectrum. chemicalbook.comrsc.org

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule. For instance, HMBC experiments can confirm the connectivity between the phenyl and pyridine rings. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. google.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities.

The fragmentation of the molecular ion will provide further structural information. A common fragmentation pathway for benzyl (B1604629) bromide derivatives is the loss of the bromine radical to form a stable benzyl cation. In this case, the base peak in the spectrum is often the [M-Br]⁺ fragment. Further fragmentation of the pyridine and phenyl rings will also be observed.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Fragment Ion Interpretation
266/268 [C₁₂H₉BrFN]⁺ Molecular ion (M⁺/M+2)
187 [C₁₂H₉FN]⁺ Loss of Br
170 [C₁₂H₈F]⁺ Loss of Br and HCN

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light excites the molecule into higher vibrational states. The resulting spectra are characteristic of the functional groups present in the molecule.

For this compound, the IR and Raman spectra will exhibit characteristic bands for the C-H, C=C, C=N, C-F, and C-Br bonds. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will give a strong absorption band, typically in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, in the 500-700 cm⁻¹ range.

Table 4: Expected Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (-CH₂) 2850 - 2960 Medium
C=C/C=N Ring Stretch 1400 - 1600 Strong
C-F Stretch 1200 - 1300 Strong
C-H In-plane Bend 1000 - 1200 Medium
C-H Out-of-plane Bend 700 - 900 Strong

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. When a molecule, such as a derivative of 2-phenyl-5-fluoropyridine, absorbs UV or visible light, its electrons are excited from a lower energy molecular orbital to a higher energy one. The conjugated π system, formed by the interconnected phenyl and pyridine rings, is the primary chromophore responsible for this absorption.

The electronic transitions observed in these types of aromatic compounds are typically π → π* transitions. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of various substituents. For instance, the introduction of different groups on the pyridine or phenyl ring can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. While specific λmax values for this compound are not available, studies on similar 2,5-disubstituted pyridine derivatives indicate that their electronic properties are highly dependent on the nature of the substituents. ijres.org

Table 1: Expected Electronic Transitions for Aromatic Pyridine Derivatives

Transition TypeDescriptionExpected Wavelength Region
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system.UV region (200-400 nm)
n → πExcitation of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital.Longer UV wavelengths

X-ray Crystallography for Solid-State Molecular Structure

Conformation and Torsion Angle Analysis

The conformation of this compound, specifically the rotational orientation of the phenyl ring relative to the fluoropyridine ring, is a key structural feature. This is defined by the torsion angle across the C-C bond connecting the two rings. In similar biaryl systems, this angle is influenced by steric hindrance from adjacent substituents and by crystal packing forces. ijres.org Analysis of related structures shows that the two rings are often not coplanar. mdpi.com

Intermolecular Interactions in Crystalline State (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule to reveal close contacts with its neighbors. For a molecule like this compound, this analysis would likely identify various non-covalent interactions, such as:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π interactions: Where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring on another.

Halogen bonding: Interactions involving the bromine and fluorine atoms.

Hydrogen bonding: Although conventional hydrogen bond donors are absent, weak C-H···N or C-H···F hydrogen bonds might be present.

Computational Chemistry and Theoretical Studies on 2 4 Bromomethyl Phenyl 5 Fluoropyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. ajchem-a.comscispace.com By approximating the electron density, DFT calculations can identify the lowest energy conformation of a molecule, providing key information about its bond lengths, bond angles, and dihedral angles. For this compound, DFT methods, such as B3LYP, are often paired with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. ajchem-a.comkbhgroup.in The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.95
C-F1.36
C-N (pyridine)1.34
C-C (inter-ring)1.49
C-C-Br110.5
C-C-F118.0
C-N-C (pyridine)117.0
Phenyl-Pyridine

Note: This table presents hypothetical data for illustrative purposes, based on typical values from DFT calculations on similar aromatic compounds.

Beyond DFT, other computational methods are employed to study molecular properties. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy but are computationally expensive. arxiv.org These methods are valuable for benchmarking the results from other, less demanding calculations.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them faster and suitable for larger molecular systems. While less accurate than ab initio or DFT methods, they can still provide useful qualitative insights into the molecular properties of this compound.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. reddit.comnih.gov The functional (e.g., B3LYP, M06-2X) is the part of the calculation that approximates the exchange-correlation energy, a key component of the total electronic energy. researchgate.netchemrxiv.org The basis set (e.g., 6-31G(d), def2-TZVP) is a set of mathematical functions used to build the molecular orbitals. chemrxiv.orgmdpi.com

For a molecule like this compound, which contains atoms from different periods (including bromine), a basis set with polarization and diffuse functions, such as 6-311++G(d,p), is often chosen to accurately describe the electron distribution, especially around the electronegative fluorine and bromine atoms. ajchem-a.comkbhgroup.in The selection of the functional and basis set is a critical step in ensuring the reliability of the computational results. reddit.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is the process of finding the spatial arrangement of atoms in a molecule that corresponds to the minimum energy. mdpi.com For this compound, this involves determining the most stable orientation of the phenyl and fluoropyridine rings relative to each other, as well as the conformation of the bromomethyl group.

The dihedral angle between the two aromatic rings is a key parameter determined through geometry optimization. This angle influences the extent of π-conjugation between the rings, which in turn affects the electronic properties of the molecule. Conformational analysis can reveal the rotational barriers around the single bond connecting the two rings and identify the most stable conformers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. ajchem-a.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which are more electron-rich. The LUMO is likely to be distributed over the electron-deficient fluoropyridine ring. This distribution helps to predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

Note: This table contains hypothetical values derived from typical FMO analyses of similar aromatic compounds to illustrate the concept.

The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides valuable predictions about the chemical behavior of this compound, guiding further experimental studies and applications. aimspress.com

Charge Transfer Characteristics and Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic landscape of molecules like this compound. The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing 5-fluoropyridine ring and the substituted phenyl ring.

The 4-(bromomethyl)phenyl moiety also contributes significantly to the molecule's electronic properties. The bromomethyl group is a reactive site, and its electronic nature can be influenced by the rest of the molecule. The phenyl ring acts as a π-system that can engage in charge delocalization.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen and fluorine atoms of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the bromomethyl group, highlighting potential sites for nucleophilic attack. rsc.orgresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Fragments

Compound/FragmentHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Fluoropyridine-6.5-0.85.7
Toluene-5.9-0.25.7
2-Phenyl-5-fluoropyridine-6.2-1.15.1
This compound-6.4-1.54.9

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

Reaction Mechanism Elucidation via Computational Pathways

The presence of a bromomethyl group on the phenyl ring makes this compound a prime candidate for nucleophilic substitution reactions. Computational chemistry offers powerful tools to elucidate the mechanisms of these reactions, particularly the bimolecular nucleophilic substitution (S_N2) pathway, which is common for benzyl (B1604629) bromides. researchgate.netksu.edu.sa

The S_N2 reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide ion) departs simultaneously. libretexts.orgwikipedia.org This process proceeds through a high-energy transition state (TS).

Computational characterization of the TS is crucial for understanding the reaction's kinetics and mechanism. This is typically achieved by locating the first-order saddle point on the potential energy surface (PES) that connects the reactants and products. At the TS, one imaginary vibrational frequency corresponding to the reaction coordinate is observed. grantome.com The reaction coordinate represents the path of minimum energy from reactants to products and, for an S_N2 reaction, primarily involves the breaking of the C-Br bond and the formation of the new C-Nucleophile bond.

For the reaction of this compound with a nucleophile (Nu⁻), the transition state would feature a pentacoordinate carbon atom in the bromomethyl group, with the incoming nucleophile and the departing bromide ion positioned on opposite sides. libretexts.org The energy barrier of the reaction, which determines the reaction rate, is the energy difference between the reactants and the transition state. researchgate.net

Table 2: Exemplary Calculated Parameters for an S_N2 Reaction Transition State

ParameterValue
ReactionThis compound + OH⁻ → 2-[4-(Hydroxymethyl)phenyl]-5-fluoropyridine + Br⁻
Computational MethodDFT (B3LYP/6-31G*)
Activation Energy (ΔE‡)~15-20 kcal/mol
Imaginary Frequency~300i cm⁻¹
Key Bond Distances in TSC-Br: ~2.4 Å, C-O: ~2.1 Å

Note: The data is exemplary and based on typical values for S_N2 reactions of benzyl bromides.

A Potential Energy Surface (PES) provides a comprehensive depiction of a chemical reaction's energy landscape as a function of the geometric coordinates of the atoms involved. arxiv.orgsemanticscholar.org For the S_N2 reaction of this compound, the PES would illustrate the energy changes as the nucleophile approaches the substrate and the leaving group departs.

The typical PES for a gas-phase S_N2 reaction features a double-well profile. researchgate.netnih.gov The two minima on the PES correspond to the pre-reaction complex (ion-dipole complex between the nucleophile and the substrate) and the post-reaction complex (ion-dipole complex between the product and the leaving group). The central barrier on the PES represents the transition state. arxiv.orgsemanticscholar.org

Computational mapping of the PES can be performed by calculating the energy at various points along the reaction coordinate. This allows for a detailed understanding of the reaction's energetics and the identification of all stationary points (reactants, products, intermediates, and transition states). semanticscholar.orgnih.gov Quantum mechanical methods like DFT and ab initio calculations are employed to generate these surfaces. arxiv.orgsemanticscholar.org

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the characterization and identification of compounds like this compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using computational methods, most commonly DFT. researchgate.netnih.gov The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes. wisc.edugithub.io

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the functional groups present. Key vibrational modes would include:

C-H stretching vibrations of the aromatic rings.

C-F stretching of the fluoropyridine ring, typically observed in the 1150-1250 cm⁻¹ region. researchgate.net

C-Br stretching of the bromomethyl group, expected in the 600-670 cm⁻¹ range. researchgate.net

Ring stretching and deformation modes of the pyridine and phenyl rings.

Theoretical calculations not only predict the frequencies but also the intensities of the vibrational bands, which aids in the interpretation and assignment of experimental spectra. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
CH₂ Stretch (asymmetric)~2950
CH₂ Stretch (symmetric)~2870
C=C/C=N Ring Stretch1400 - 1600
CH₂ Scissoring~1450
C-F Stretch1200 - 1250
C-Br Stretch600 - 670

Note: These are typical frequency ranges and the exact values would require specific calculations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another powerful application of computational chemistry. nrel.govnih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govrsc.org

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl and pyridine rings, as well as a characteristic singlet for the CH₂ protons of the bromomethyl group. The ¹³C NMR spectrum would provide information about all the carbon environments in the molecule.

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment. wikipedia.orghuji.ac.il Computational prediction of the ¹⁹F chemical shift for the fluorine atom on the pyridine ring can be very useful for structural confirmation. nih.govnih.govrsc.org The predicted chemical shifts are often compared with experimental data, and scaling factors may be applied to improve the accuracy of the predictions. nih.gov

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
¹H (CH₂)~4.5
¹H (Aromatic)7.0 - 8.5
¹³C (CH₂)~33
¹³C (Aromatic)120 - 160
¹⁹F-110 to -130 (relative to CFCl₃)

Note: These are illustrative values. Accurate prediction requires specific DFT calculations and may need to account for solvent effects.

Analysis of Intermolecular Interactions

The supramolecular architecture and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. Computational studies on analogous molecular systems reveal the significant roles of hydrogen bonding, π-stacking, and halogen bonding in dictating the three-dimensional arrangement of molecules in the solid state. These interactions are crucial in determining the physicochemical properties of the compound.

Theoretical investigations into hydrogen bonding often employ methods like Density Functional Theory (DFT) to calculate interaction energies and geometric parameters. researchgate.net The quantum theory of atoms in molecules (QTAIM) is another powerful tool used to characterize the nature of these bonds, distinguishing between electrostatic and covalent character. researchgate.net In related systems, such as those containing pyridine and fluorobenzene (B45895) moieties, the interplay between different types of hydrogen bonds is critical in forming stable supramolecular synthons. mdpi.comnih.gov For example, in some isophthalamides, N-H···N interactions form cyclic hydrogen-bonded rings that are fundamental to the crystal packing. mdpi.com

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionSignificance
C-H (Aromatic/Aliphatic)N (Pyridine)C-H···NDirectional, contributes to molecular assembly.
C-H (Aromatic/Aliphatic)F (Fluorine)C-H···FWeak, but collectively important for packing. mdpi.comnih.gov
C-H (Aromatic/Aliphatic)Br (Bromine)C-H···BrVery weak, contributes to close packing.

The aromatic phenyl and fluoropyridine rings in this compound are capable of engaging in π-π stacking interactions. These interactions, which can be either face-to-face (sandwich) or offset, are a result of electrostatic and van der Waals forces between the π-electron clouds of the aromatic rings. libretexts.org The presence of an electron-withdrawing fluorine atom on the pyridine ring and an electron-donating (via hyperconjugation) bromomethyl group on the phenyl ring can induce a quadrupole moment, potentially leading to favorable offset-stacked arrangements. libretexts.org Computational studies on similar phenylpyridine systems have shown that π-stacking can be a dominant force in the crystal packing, often leading to the formation of one-dimensional columns or ladders. mdpi.comnih.govmdpi.com The interaction energies for such π-stacked dimers can be substantial, as seen in some coordination compounds where they reach up to -40.1 kcal/mol. mdpi.com

Halogen bonding is another critical non-covalent interaction that can be expected in the crystal structure of this compound. The bromine atom, with its region of positive electrostatic potential (σ-hole) on the extension of the C-Br bond, can act as a halogen bond donor. It can interact with Lewis bases, such as the nitrogen atom of the pyridine ring (Br···N) or even the π-system of an adjacent aromatic ring (Br···π). mdpi.com Similarly, the fluorine atom can participate in halogen bonding, although it is a much weaker halogen bond donor than bromine. Interactions of the C-F···π type have been computationally identified and contribute to the stability of crystal structures. researchgate.net In some iodinated compounds with pyridine rings, N···I halogen bonds have been observed to form centrosymmetric dimers, highlighting the directional and specific nature of these interactions. mdpi.com

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeParticipating MoietiesDescription
π-π StackingPhenyl Ring ↔ Fluoropyridine RingAttraction between aromatic π-systems, crucial for crystal packing. libretexts.org
Halogen Bonding (Br···N)Bromomethyl Group ↔ Pyridine RingDirectional interaction between the σ-hole of bromine and the lone pair of nitrogen. mdpi.com
Halogen Bonding (Br···π)Bromomethyl Group ↔ Aromatic RingInteraction between the σ-hole of bromine and the π-electron cloud.
Halogen Bonding (F···π)Fluoropyridine Ring ↔ Aromatic RingWeaker halogen bond involving fluorine. researchgate.net

Global Chemical Descriptors and Reactivity Indices

Global chemical descriptors, derived from Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and stability of a molecule as a whole. chemrxiv.orgdergipark.org.tr These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. Computationally, it can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO). A lower ionization potential suggests that the molecule is more likely to act as an electron donor.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). chemrxiv.org A higher electron affinity indicates a greater propensity of the molecule to act as an electron acceptor.

For fluorinated aromatic compounds, the presence of the highly electronegative fluorine atom tends to lower the energies of both the HOMO and LUMO, thereby increasing the ionization potential and electron affinity compared to their non-fluorinated analogues. doubtnut.comdoubtnut.comyoutube.comresearchgate.netyoutube.com The bromomethyl group, on the other hand, can influence these values through its inductive and hyperconjugative effects.

Table 3: Conceptual Global Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (IP + EA) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)Measure of electrophilic character.

Computational chemistry provides reliable methods for calculating dipole moments. nih.govrsc.org The accuracy of these calculations depends on the chosen level of theory and basis set. For instance, studies on substituted pyridines have shown that methods like B3LYP with an appropriate basis set can yield dipole moment values that are in good agreement with experimental data. nih.gov The calculated dipole moment is a vector quantity, and its magnitude and direction are crucial for understanding intermolecular dipole-dipole interactions, which play a significant role in the molecule's solubility and crystal packing. mdpi.comresearchgate.net The pyridazine (B1198779) ring, for example, is known to have a high dipole moment which facilitates strong π-π stacking interactions. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of a reactive benzylic bromide and a stable 5-fluoropyridinyl-phenyl core makes this compound a valuable building block for constructing larger, more complex heterocyclic structures. The bromomethyl group serves as a convenient handle for alkylation reactions, while the pyridine (B92270) ring can be a key pharmacophore or be subjected to further functionalization.

In the quest for new therapeutics, particularly for infectious diseases like tuberculosis, aza- and diazabiphenyl structures have shown significant promise. These scaffolds aim to improve properties like aqueous solubility and metabolic stability while retaining high potency. nih.gov The compound 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine serves as a key precursor for a specific class of these analogues where a terminal pyridine ring is linked to a central core via an ether bond.

Research into analogues of the antitubercular drug PA-824 has demonstrated a synthetic strategy where a bromomethylphenyl-pyridine derivative is reacted with an alcohol under basic conditions (e.g., using sodium hydride in an anhydrous solvent like DMF). researchgate.net In this context, this compound would react with a complex alcohol (ROH) to form a stable ether linkage, yielding a final molecule with the structure R-O-CH₂-phenyl-(5-fluoropyridine). This method allows for the retention of potency while improving pharmacokinetic profiles. nih.gov The resulting terminal pyridine moiety is crucial for the biological activity and solubility of the final drug candidate. nih.govresearchgate.net

Table 1: Representative Reaction for Ether Linkage Formation

Reactant 1Reactant 2ReagentsProduct Structure
This compoundComplex Alcohol (R-OH)NaH, Anhydrous DMFR-O-CH₂-C₆H₄-(5-F-Pyridine)

The phenyl-pyridine core of this compound is a recognized structural motif in the design of anti-virulence and antimicrobial agents. A chemical scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. nih.gov The development of new antibacterial agents often relies on identifying scaffolds that can be systematically modified to enhance potency and selectivity. nih.gov

The title compound is an ideal scaffold for several reasons. The 2-phenylpyridine (B120327) unit is a common feature in bioactive molecules. The reactive bromomethyl group provides a straightforward point of attachment for diverse chemical moieties through nucleophilic substitution. This allows medicinal chemists to append other pharmacophores, solubilizing groups, or fragments that can interact with specific biological targets. For instance, various N-2,5-dimethylphenylthioureido acid derivatives and 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine structures have been explored as scaffolds for developing new candidates against multidrug-resistant pathogens. nih.govmdpi.com The this compound framework offers a synthetically accessible platform for creating analogous libraries of potential anti-virulence compounds.

Pyrano[2,3-b]pyridines are fused heterocyclic systems of interest in medicinal chemistry. Their synthesis typically requires precursors that can undergo intramolecular cyclization to form the pyran ring fused to the pyridine core. While direct synthesis from this compound is not commonly reported, its derivatives can serve as precursors.

A general strategy for forming the pyrano[2,3-b]pyridine system involves the cyclization of a 2-substituted pyridine that has an appropriate functional group at the 3-position. For example, a reaction between a 2-chloropyridine (B119429) derivative bearing a hydroxyl group at the 3-position can lead to the formation of the pyran ring. In a hypothetical pathway, the phenyl group of this compound could be functionalized (e.g., ortho-hydroxylation) and the pyridine ring could be modified to introduce a leaving group at the 3-position, setting the stage for a subsequent cyclization reaction to form the pyrano[2,3-b]pyridine core. More direct synthetic routes often start from simpler pyridine building blocks. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)-4H-pyrano[2,3-b]pyridine has been achieved from a 2H-pyrano[2,3-b]pyridine intermediate. prepchem.com

The piperidine (B6355638) ring is a ubiquitous feature in pharmaceuticals, and the development of efficient methods for its synthesis and functionalization is a key task in medicinal chemistry. nih.gov Phenylpiperidine derivatives, in particular, are known to act as potent and selective antagonists for various receptors, such as the CCR2 receptor. nih.gov

This compound is an excellent electrophile for the N-alkylation of piperidine-containing molecules. The benzylic bromide is highly reactive towards nucleophilic attack by the secondary amine of a piperidine ring. This reaction, typically carried out in the presence of a non-nucleophilic base, efficiently couples the (4-methyl)phenyl-5-fluoropyridine moiety to the piperidine nitrogen. This synthetic utility allows for the creation of a wide array of complex piperidine derivatives where the phenyl-fluoropyridine group can confer specific pharmacological properties.

Table 2: General N-Alkylation of Piperidine

ElectrophileNucleophileConditionsProduct Class
This compoundSubstituted PiperidineBase (e.g., K₂CO₃), Solvent (e.g., ACN)N-[4-(5-fluoropyridin-2-yl)benzyl]piperidines

Radiopharmaceutical Precursor Synthesis

The presence of a fluorine atom and a reactive bromomethyl group makes this compound a compound of significant interest in the field of radiochemistry, particularly for the synthesis of imaging agents.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positrons emitted by radiotracers. tballiance.org Fluorine-18 (B77423) ([¹⁸F]) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govrsc.org

The development of novel PET tracers often requires a "precursor" molecule that can be rapidly and efficiently labeled with [¹⁸F] in the final step of the synthesis. This compound is an ideal precursor for this purpose. The key feature is the bromomethyl group, which is an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride ions. The reaction involves treating the precursor with a source of [¹⁸F]F⁻ (typically activated with a phase-transfer catalyst like Kryptofix 2.2.2 and a carbonate base) to displace the bromide and form a [¹⁸F]fluoromethyl group.

Table 3: [¹⁸F]-Radiolabeling Reaction

PrecursorRadiolabeling AgentProductApplication
This compoundK[¹⁸F]F, K₂CO₃, Kryptofix 2.2.22-[4-([¹⁸F]Fluoromethyl)phenyl]-5-fluoropyridinePET Imaging Tracer

Strategies for Radiolabeling (e.g., with ¹⁸F, ¹¹C)

The incorporation of positron-emitting radionuclides, such as fluorine-18 (¹⁸F) and carbon-11 (B1219553) (¹¹C), into organic molecules is crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The structure of this compound offers several avenues for radiolabeling.

Fluorine-18 (¹⁸F) Labeling:

The presence of a fluorine atom on the pyridine ring suggests that isotopic exchange or nucleophilic aromatic substitution (SNAᵣ) could be employed for ¹⁸F labeling. However, direct radiofluorination of an existing C-F bond often requires harsh conditions. A more common and efficient strategy involves the introduction of ¹⁸F at a late stage of the synthesis.

For pyridine-containing molecules, nucleophilic heteroaromatic substitution is a highly effective method for radiosynthesis. nih.gov This typically involves a precursor molecule where a leaving group at the desired position is displaced by [¹⁸F]fluoride. In the context of the 2-phenyl-5-fluoropyridine scaffold, a precursor such as a 2-phenyl-5-nitropyridine or a 2-phenyl-5-trimethylammoniumpyridine derivative could be synthesized. The nitro or trimethylammonium group can then be displaced by no-carrier-added [¹⁸F]fluoride, introduced as its potassium-Kryptofix [2.2.2] complex (K[¹⁸F]F-K₂₂₂), to yield the desired ¹⁸F-labeled product. nih.govacs.org The reaction conditions, including temperature and solvent, are critical for achieving high radiochemical yields. acs.org For instance, temperatures around 180°C in a solvent like DMSO have been found to be effective for the radiosynthesis of 2-[¹⁸F]fluoropyridine. acs.org

Another approach involves the use of copper-mediated ¹⁸F-fluorination of aryl boronic esters. acs.org A boronic ester precursor of the 2-phenylpyridine moiety could be subjected to this reaction to introduce ¹⁸F. This method has been shown to be applicable to a wide range of structurally complex, heterocycle-containing molecules. acs.org

Carbon-11 (¹¹C) Labeling:

The bromomethyl group on the phenyl ring is an ideal site for the introduction of ¹¹C. The most common method would be the reaction of a suitable precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.

For example, a desmethyl precursor, where the bromomethyl group is replaced with a hydroxyl or a primary amine, could be synthesized. This precursor would then be reacted with [¹¹C]methyl iodide in the presence of a base to form the ¹¹C-labeled 2-[4-(iodomethyl)phenyl]-5-fluoropyridine. A subsequent nucleophilic substitution with a bromide source could then yield the final ¹¹C-labeled target compound.

Alternatively, the versatile synthon [¹¹C]hydrogen cyanide ([¹¹C]HCN) could be utilized. nih.gov A precursor with a suitable leaving group on the benzylic position could undergo cyanation with [¹¹C]KCN, followed by reduction of the resulting nitrile to an amine and subsequent conversion to the bromomethyl group. This multi-step process would need to be rapid to account for the short half-life of ¹¹C (20.4 minutes). nih.gov A more direct approach could involve a fluoride-mediated desilylation (FMDS) ¹¹C-labeling strategy, where an organosilane precursor is used to generate a nucleophile for reaction with a ¹¹C source. nih.gov

Design and Synthesis of Functional Materials (e.g., Optoelectronic Materials)

The 2-phenylpyridine scaffold is a well-known structural motif in the design of functional materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The combination of an electron-donating phenyl group and an electron-accepting pyridine group can give rise to interesting photophysical properties. The introduction of a fluorine atom and a reactive bromomethyl group in this compound provides further opportunities for tuning these properties and for post-synthetic modification.

The fluorine substituent can enhance the electron-accepting nature of the pyridine ring, potentially leading to materials with higher electron affinities and improved performance in electron-transporting layers. mdpi.com The bromomethyl group serves as a versatile handle for attaching the core scaffold to other molecular components or polymer backbones. This allows for the construction of more complex architectures, such as dendrimers or polymers, with tailored electronic and photophysical properties.

For instance, the bromomethyl group can be used in Williamson ether synthesis, esterification, or nucleophilic substitution reactions to link the 2-phenyl-5-fluoropyridine unit to other chromophores, charge-transporting moieties, or polymerizable groups. This modular approach enables the systematic variation of the material's properties. While direct examples of this compound in optoelectronic devices are not extensively reported, the principles of molecular design using similar building blocks are well-established. For example, boronate esters, which share some synthetic utility with bromomethyl compounds, are used as precursors in Suzuki-Miyaura coupling reactions to create complex conjugated molecules for optoelectronic applications. mdpi.com

Combinatorial Chemistry and Library Synthesis Utilizing the Scaffold

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of structurally related compounds, known as libraries, which can then be screened for biological activity or other desired properties. ijpsr.com The this compound scaffold is an excellent candidate for use in combinatorial library synthesis due to its inherent functionality and the ability to introduce diversity at multiple points.

The reactive bromomethyl group is the primary site for diversification. A library can be constructed by reacting this compound with a collection of different nucleophiles, such as amines, thiols, or carboxylates. This would generate a library of compounds with varying substituents at the benzylic position. This approach can be performed using either solution-phase or solid-phase synthesis techniques. ijpsr.com In solid-phase synthesis, the scaffold could be attached to a resin via the bromomethyl group, and subsequent reactions could be carried out on the solid support, simplifying purification. nih.gov

Furthermore, the 2-phenyl-5-fluoropyridine core itself can be part of a larger combinatorial library design. For example, a library of 2-arylpyridines could be synthesized via Suzuki-Miyaura cross-coupling reactions between various arylboronic acids and a suitable pyridine precursor. mdpi.com The resulting library of 2-arylpyridines, including the 5-fluoro derivative, could then be further functionalized.

The use of a scaffold-based approach in combinatorial chemistry, where a common core structure is decorated with different functional groups, is a well-established strategy for drug discovery and materials science. nih.govnist.gov The this compound scaffold provides a rigid and synthetically versatile platform for the generation of diverse chemical libraries.

Q & A

Q. What are the recommended synthetic pathways for 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation or cross-coupling reactions. For bromomethyl-substituted arylpyridines, methods like nucleophilic substitution or Suzuki-Miyaura coupling may be adapted. Optimization includes controlling temperature (e.g., 60–80°C for bromomethylation) and solvent selection (e.g., DMF or THF for polar intermediates). Catalytic systems, such as palladium complexes, can enhance yield . Scale-up requires continuous flow reactors and inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and fluoropyridine signals (δ ~150 ppm for <sup>19</sup>F).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z ~265).
  • X-ray Crystallography : Resolves bromomethyl positional isomerism and π-stacking interactions in solid state .

Q. How does the bromomethyl group influence the compound’s stability during storage and handling?

The bromomethyl moiety is prone to hydrolysis under humid conditions. Store at 2–8°C in anhydrous solvents (e.g., acetonitrile) with desiccants. Degradation products (e.g., hydroxymethyl derivatives) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent). Validate results using orthogonal methods:

  • Surface Plasmon Resonance (SPR) for binding affinity.
  • Cellular assays (e.g., luciferase reporters) to confirm target engagement.
    Cross-reference with structurally analogous fluorophenylpyridines, which show PPAR receptor modulation .

Q. What strategies enhance the compound’s utility in designing supramolecular catalysts?

The fluoropyridine ring participates in halogen bonding, while the bromomethyl group enables functionalization (e.g., attaching transition metals). For catalytic applications:

  • Coordinate with Pd(II) or Ru(II) to create Lewis acid catalysts.
  • Engineer π-acidic sites for substrate activation in cross-coupling reactions .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging the fluoropyridine’s electronegativity.
  • MD Simulations : Assess stability of hydrogen bonds with residues like Asp/Glu. Validate with experimental SAR data from trifluoromethylpyridine analogs .

Q. What are the key challenges in analyzing metabolic stability in vitro?

The bromomethyl group may undergo glutathione conjugation or oxidative debromination. Use:

  • Liver microsomal assays with LC-MS/MS to track metabolites.
  • Isotope labeling (e.g., <sup>13</sup>C-bromomethyl) to distinguish degradation pathways .

Methodological Considerations

Q. How should researchers address conflicting crystallographic data on bond lengths/angles?

Compare with high-resolution structures (e.g., CCDC entries) and validate using:

  • Hirshfeld surface analysis to quantify intermolecular contacts.
  • DFT calculations (B3LYP/6-311G**) to optimize geometry and confirm deviations <0.05 Å .

Q. What protocols minimize side reactions during functionalization of the bromomethyl group?

  • Use bulky bases (e.g., DBU) to suppress elimination.
  • Employ microwave-assisted synthesis for faster, cleaner alkylation (e.g., 100°C, 10 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.